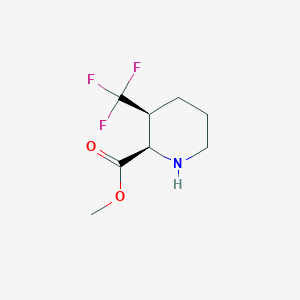

Methyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate

描述

Methyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate is a chiral piperidine derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position and a methyl ester (-COOCH₃) at the 2-position. This compound is presumed to serve as a synthetic intermediate or pharmacophore in medicinal chemistry, leveraging the trifluoromethyl group’s metabolic stability and lipophilicity-enhancing properties.

属性

IUPAC Name |

methyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2/c1-14-7(13)6-5(8(9,10)11)3-2-4-12-6/h5-6,12H,2-4H2,1H3/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQPPXYGGKXHEQ-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCCN1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@H](CCCN1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques.

化学反应分析

Types of Reactions

Methyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

Medicinal Chemistry

1.1 Antiviral and Antimicrobial Activity

Methyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate has been investigated for its potential as a pharmaceutical intermediate. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for improving the bioavailability of drugs. Research indicates that compounds containing trifluoromethyl groups exhibit increased potency against various pathogens, including viruses and bacteria .

Case Study: Antiviral Properties

A study demonstrated that derivatives of trifluoromethyl piperidine compounds showed significant activity against viral enzymes, suggesting potential applications in antiviral drug development . The incorporation of the trifluoromethyl group was found to improve binding affinity to target proteins.

Organic Synthesis

2.1 Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through nucleophilic substitution reactions, making it valuable in synthesizing complex organic molecules .

Table 1: Synthetic Applications

| Reaction Type | Example Application | Outcome |

|---|---|---|

| Nucleophilic Substitution | Synthesis of substituted piperidines | High yields of desired products |

| Coupling Reactions | Formation of biaryl compounds | Enhanced reactivity and selectivity |

| Electrophilic Reactions | Synthesis of fluorinated derivatives | Increased stability and reactivity |

Agricultural Chemistry

3.1 Herbicide Development

The trifluoromethyl group is also significant in agricultural chemistry, particularly in the development of herbicides. This compound can be used to synthesize herbicidal agents that are more effective due to their enhanced metabolic stability and lower environmental impact compared to traditional herbicides .

Case Study: Herbicide Efficacy

Research has shown that trifluoromethyl-containing piperidine derivatives demonstrate improved herbicidal activity in various crops, making them suitable candidates for developing new agrochemicals .

Pharmaceutical Intermediates

This compound is utilized as an intermediate in the synthesis of several FDA-approved drugs. The incorporation of the trifluoromethyl group into drug candidates has been shown to enhance pharmacological properties such as potency and selectivity .

Table 2: Drugs Utilizing Trifluoromethyl Piperidine Derivatives

| Drug Name | Indication | Role of Trifluoromethyl Group |

|---|---|---|

| Ubrogepant | Migraine treatment | Increases potency against target receptors |

| Alpelisib | Cancer treatment | Enhances selectivity and reduces side effects |

作用机制

The mechanism of action of Methyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, influencing its biological activity. The piperidine ring structure allows for specific interactions with target molecules, potentially affecting various biochemical pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares Methyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate with analogous compounds from the evidence, focusing on structural features, functional groups, and applications:

Structural and Functional Differences

- Core Heterocycle: The target compound’s piperidine ring (6-membered) offers conformational flexibility compared to pyrrolidine (5-membered, higher ring strain) or morpholine (oxygen-containing 6-membered ring in Aprepitant) .

Functional Groups :

- The methyl ester in the target compound enhances lipophilicity vs. the carboxylic acid in (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid, which may improve membrane permeability .

- Dual trifluoromethyl groups in ’s pyrrolidine derivative likely increase metabolic stability compared to single -CF₃ analogs .

Pharmacological Implications

- The trifluoromethyl group’s electron-withdrawing properties are a common feature in the compared compounds, enhancing binding to hydrophobic pockets in enzymes or receptors.

- The simpler piperidine scaffold of the target compound may offer synthetic advantages over fused-ring systems () but could lack the target affinity achieved by larger pharmacophores like Aprepitant .

生物活性

Methyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group enhances its binding affinity and stability, influencing various biological interactions. This article explores the compound's biological activity, mechanisms of action, and applications in research and medicine.

Molecular Structure

- Molecular Formula : C9H12F3N2O2

- Molecular Weight : 211.1816 g/mol

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H12F3N2O2 |

| Molecular Weight | 211.1816 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2165604-84-0 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound's binding affinity, while the piperidine ring facilitates specific interactions with target biomolecules.

Potential Therapeutic Applications

- Neurotropic Activity : Research indicates that compounds similar to this compound may promote neurite outgrowth, suggesting potential applications in treating neurodegenerative diseases .

- Cancer Therapy : Some studies have explored the anticancer properties of piperidine derivatives, indicating that modifications like trifluoromethyl groups can enhance cytotoxicity against certain cancer cell lines .

- Cholinergic Activity : Piperidine derivatives have been investigated for their effects on cholinergic receptors, which are implicated in cognitive functions and neurodegenerative disorders like Alzheimer's disease .

Table 2: Summary of Biological Activities

Study on Neurotropic Effects

A study investigating the neurotropic effects of piperidine derivatives highlighted the ability of certain compounds to induce neurite outgrowth in neuronal cultures. This suggests that this compound could be a candidate for further research into neuroregenerative therapies .

Cancer Cell Line Studies

Research has demonstrated that piperidine derivatives can exhibit significant anticancer activity. In a specific study, a derivative showed enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . This reinforces the need for further exploration into this compound as a potential therapeutic agent.

常见问题

Basic: What synthetic methodologies are commonly employed for Methyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate?

Answer:

The synthesis typically involves multi-step reactions starting from chiral precursors. For example:

- Step 1: Use of palladium catalysts (e.g., palladium diacetate) with ligands like tert-butyl XPhos in anhydrous, inert conditions (40–100°C, 5.5 hours) to facilitate coupling or cyclization reactions .

- Step 2: Acid hydrolysis (e.g., HCl) at elevated temperatures (93–96°C, 17 hours) to deprotect intermediates or finalize stereochemistry .

- Starting Materials: Chiral piperidine esters, such as (S)-piperidine-2-carboxylic acid methyl ester hydrochloride, are often used to preserve stereochemical integrity .

Basic: How is stereochemical purity validated for this compound?

Answer:

Stereochemical validation requires a combination of techniques:

- Chiral HPLC: To resolve enantiomers and confirm enantiomeric excess (e.g., >95% purity) .

- X-ray Crystallography: For absolute configuration determination when crystalline derivatives are obtainable .

- NMR Spectroscopy: Comparative analysis of coupling constants (e.g., vicinal values) to confirm relative stereochemistry .

Advanced: What strategies optimize enantioselective synthesis of the (2R,3S) configuration?

Answer:

Key approaches include:

- Chiral Catalysis: Iridium-based catalysts enable asymmetric ring-opening reactions of strained intermediates, as demonstrated in related trifluoromethyl-piperidine syntheses .

- Dynamic Kinetic Resolution: Use of racemic mixtures under conditions where stereochemical inversion is minimized (e.g., low-temperature nucleophilic trifluoromethylation) .

- Protecting Group Strategy: tert-Butoxycarbonyl (Boc) groups stabilize intermediates during multi-step syntheses, reducing epimerization risks .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., 19F^{19}\text{F}19F NMR vs. computational predictions)?

Answer:

Contradictions often arise from solvent effects or conformational flexibility. Mitigation strategies:

- Solvent Standardization: Compare spectra in identical solvents (e.g., DMSO-d or CDCl) to eliminate polarity-driven shifts .

- DFT Calculations: Use density functional theory (e.g., B3LYP/6-31G*) to model chemical shifts and validate experimental observations .

- Variable-Temperature NMR: Probe dynamic processes (e.g., ring puckering) that may obscure signal splitting .

Basic: What are the critical hazards and safety protocols for handling this compound?

Answer:

- Hazards: Potential respiratory irritant (common with trifluoromethylated amines); avoid inhalation/contact .

- First Aid: Immediate rinsing with water for skin/eye exposure; consult a physician and provide SDS documentation .

- Storage: Under inert atmosphere (N/Ar) at –20°C to prevent hydrolysis or racemization .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

Answer:

The –CF group:

- Enhances Metabolic Stability: Reduces oxidative degradation via cytochrome P450 enzymes, as seen in analogs like 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidine .

- Modulates Lipophilicity: Increases log by ~0.5–1.0 units, improving blood-brain barrier penetration in CNS-targeting analogs .

- Steric Effects: The bulky –CF group can hinder nucleophilic attack at the piperidine nitrogen, necessitating tailored reaction conditions (e.g., high-pressure hydrogenation) .

Basic: What chromatographic techniques are optimal for purifying this compound?

Answer:

- Flash Chromatography: Use silica gel with gradients of ethyl acetate/hexane (e.g., 10–40% EtOAc) to separate polar byproducts .

- Preparative HPLC: C18 columns with acetonitrile/water (+0.1% TFA) for high-resolution separation of diastereomers .

- Chiral Columns: Polysaccharide-based phases (e.g., Chiralpak AD-H) for enantiomeric resolution .

Advanced: What computational tools predict the biological activity of derivatives of this compound?

Answer:

- QSAR Models: Train models using descriptors like TPSA (Topological Polar Surface Area) and Csp fraction to predict bioavailability (e.g., GI absorption >80% in analogs) .

- Molecular Docking: Simulate binding to targets like GABA transporters (using AutoDock Vina) to prioritize derivatives for synthesis .

- ADMET Prediction: Tools like SwissADME estimate CYP inhibition profiles (e.g., CYP2D6 IC >10 µM) to avoid off-target effects .

Basic: How is the compound characterized post-synthesis?

Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., CHFNO) with <2 ppm error .

- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1720 cm) and –CF vibrations (1100–1200 cm) .

- Elemental Analysis: Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .

Advanced: What strategies address low yields in multi-step syntheses of this compound?

Answer:

- Intermediate Trapping: Quench reactive intermediates (e.g., enolates) with trimethylsilyl chloride to prevent side reactions .

- Catalyst Optimization: Screen Pd/XPhos ratios (e.g., 1:1.2 mol%) to maximize coupling efficiency .

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 17 hours to 2 hours) for hydrolysis steps, minimizing decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。